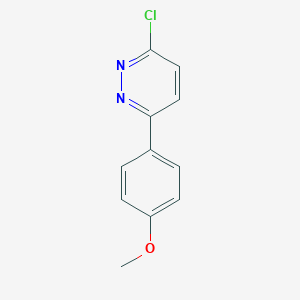

3-Chloro-6-(4-methoxyphenyl)pyridazine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSFHQGJIBFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482733 | |

| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-31-7 | |

| Record name | 3-Chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58059-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-(4-METHOXYPHENYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 4 Methoxyphenyl Pyridazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular skeleton and the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, governed by the coupling constant (J), reveals the number of neighboring protons.

For the analogs of 3-Chloro-6-(4-methoxyphenyl)pyridazine, the ¹H NMR spectra exhibit characteristic signals. For instance, in 3-(4-methoxyphenyl)-5-benzyl-6-chloro-pyridazine , the protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region, one for the protons ortho to the methoxy (B1213986) group and another for the protons meta to it. The methoxy group itself gives rise to a sharp singlet, usually around 3.85 ppm. The protons on the pyridazine (B1198779) ring and the benzyl (B1604629) substituent also show distinct signals. acgpubs.org

Expected ¹H NMR Data for this compound:

Based on the analysis of its analogs, the expected ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would feature:

A singlet for the methoxy group protons around δ 3.8-3.9 ppm.

A set of two doublets for the aromatic protons of the 4-methoxyphenyl ring, likely in the range of δ 7.0-8.0 ppm. The protons closer to the pyridazine ring would be more deshielded.

Two doublets corresponding to the two protons on the pyridazine ring.

| Compound | ¹H NMR (300 MHz, DMSO-d₆) δ / ppm, J / Hz |

| 3-(4-methoxyphenyl)-5-benzyl-6-chloro-pyridazine | 7.89 (d, J = 8.7, 2H), 7.40-7.25 (m, 4H), 7.22 (d, J = 7.2, 2H), 6.98 (d, J = 8.4, 2H), 4.10 (s, 2H), 3.85 (s, 3H) acgpubs.org |

| 3-Phenyl-5-(4-chlorobenzyl)-6-chloro-pyridazine | 8.10 (d, J = 8.0, 2H), 7.94 (d, J = 8.1, 2H), 7.70-7.47 (m, 6H), 3.98 (s, 2H) acgpubs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).

In the ¹³C NMR spectra of analogs like 3-(4-methoxyphenyl)-5-benzyl-6-chloro-pyridazine , the carbon atoms of the pyridazine ring, the 4-methoxyphenyl group, and the benzyl substituent are all distinguishable. The carbon attached to the chlorine atom (C-Cl) and the carbons of the methoxy-substituted phenyl ring show characteristic chemical shifts. acgpubs.org

Expected ¹³C NMR Data for this compound:

The anticipated ¹³C NMR spectrum for this compound would display signals corresponding to:

The carbon atoms of the pyridazine ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

The four distinct carbon environments of the 4-methoxyphenyl ring.

The methoxy carbon, typically resonating around 55 ppm.

| Compound | ¹³C NMR (100 MHz, DMSO-d₆) δ / ppm |

| 3-(4-methoxyphenyl)-5-benzyl-6-chloro-pyridazine | 160.7, 159.2, 145.6, 137.4, 136.3, 129.1, 128.7, 128.5, 125.9, 125.8, 125.4, 114.8, 55.9, 37.0 acgpubs.org |

| 3-Phenyl-5-(4-chlorobenzyl)-6-chloro-pyridazine | 159.2, 145.6, 137.4, 133.3, 134.4, 133.1, 131.3, 130.5, 129.3, 128.8, 127.5, 125.9, 37.0 acgpubs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY would confirm the coupling between the protons on the pyridazine ring and within the 4-methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This technique is crucial for piecing together the entire molecular framework by connecting different fragments of the molecule, for example, linking the 4-methoxyphenyl ring to the pyridazine core.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for their identification.

In the FT-IR spectra of analogs such as 3-(4-methoxyphenyl)-5-benzyl-6-chloro-pyridazine , characteristic absorption bands are observed for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching in the pyridazine and phenyl rings, and C-O stretching of the methoxy group. acgpubs.org The C-Cl stretching vibration is also expected, typically in the lower frequency region of the spectrum.

Expected FT-IR Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methoxy) | 2950 - 2850 |

| C=C/C=N Aromatic Ring Stretch | 1600 - 1450 |

| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Cl Stretch | 800 - 600 |

The FT-IR spectrum of the related compound 3-chloro-6-methoxypyridazine shows characteristic bands that support these expected ranges. nist.gov

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information about the vibrational modes of a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond. While specific Raman data for the title compound was not found in the performed searches, studies on similar chlorinated pyridazines have utilized Raman spectroscopy to provide a complete assignment of their vibrational modes. researchgate.net The combination of FT-IR and Raman data would offer a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) measurements, confirming its elemental composition.

The molecular formula of this compound is C₁₁H₉ClN₂O, corresponding to a molecular weight of approximately 220.66 g/mol and a monoisotopic mass of 220.04034 Da. uni.luchemsynthesis.com In mass spectrometry, the compound's ionization leads to the formation of various adducts. Predicted m/z values for common adducts under different ionization conditions are instrumental in identifying the molecular ion peak.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 221.04762 |

| [M+Na]⁺ | 243.02956 |

| [M+NH₄]⁺ | 238.07416 |

| [M-H]⁻ | 219.03306 |

| [M+HCOO]⁻ | 265.03854 |

| Data sourced from PubChemLite database. uni.lu |

The fragmentation pattern of this compound is influenced by its structural features, including the chloro-substituted pyridazine ring and the methoxyphenyl group. A key characteristic of chlorine-containing compounds in MS is the presence of a distinct isotopic pattern for the molecular ion peak (M) and its associated M+2 peak. miamioh.edu Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, these peaks appear in an approximate 3:1 intensity ratio, providing a clear signature for the presence of a single chlorine atom. miamioh.edu

The principal fragmentation pathways typically involve the cleavage of the weakest bonds. Common fragmentation patterns observed for related aromatic and heterocyclic structures include:

Loss of a Halogen: The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl) and the formation of a significant fragment ion. miamioh.edu

Cleavage of the Ether Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃) to yield a phenoxy radical cation or through the loss of formaldehyde (B43269) (CH₂O).

Ring Fragmentation: The pyridazine or phenyl ring can undergo cleavage, although this often requires higher energy and results in a complex series of smaller fragment ions. Studies on related heterocyclic systems show that sequential losses, such as the loss of CO followed by other small molecules, are common fragmentation pathways. mdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, extensive analysis of its structural analogs provides deep insights into the expected conformation, torsion angles, and intermolecular forces that govern its crystal packing.

Analysis of several closely related chloro-pyridazine analogs reveals that the dihedral angle between the pyridazine ring and an attached aromatic ring is typically small. For instance, in 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, the dihedral angle between the two aromatic rings is a mere 6.25 (9)°. nih.gov Similarly, one molecule in the asymmetric unit of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine exhibits a dihedral angle of 6.5 (2)° between the pyridazine and phenyl rings. researchgate.net However, crystal packing forces can induce different conformations, as seen in the second molecule within the same structure, which has a much larger dihedral angle of 27.93 (7)°. researchgate.net

In a more complex analog, the central benzene (B151609) ring forms dihedral angles of 11.23 (19)° and 15.18 (19)° with the terminal dihydropyridazine (B8628806) and benzene rings, respectively, indicating a relatively flattened molecular conformation. nih.goviucr.org

| Compound Analog | Rings Measured | Dihedral Angle (°) |

| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Pyridazine and Pyrazole | 6.25 (9) |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (Molecule 1) | Pyridazine and Phenyl | 6.5 (2) |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (Molecule 2) | Pyridazine and Phenyl | 27.93 (7) |

| 6-((E)-2-{4-[...]}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Central Benzene and Terminal Dihydropyridazine | 11.23 (19) |

| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Benzene and Pyridine (B92270) | 36.26 (9) |

| This table presents dihedral angles from various structural analogs to infer the likely conformation of this compound. nih.govresearchgate.netnih.goviucr.orgnih.gov |

The supramolecular assembly of pyridazine derivatives in the solid state is directed by a combination of non-covalent interactions, including hydrogen bonds, π–π stacking, and other weaker contacts.

Hydrogen Bonding: In analogs containing N-H or O-H groups, hydrogen bonding is a dominant feature. For example, molecules of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one are linked by pairs of N—H⋯O bonds to form centrosymmetric dimers. nih.goviucr.org In the crystal structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, molecules form dimers via N—H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. researchgate.net Weaker C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds also play a role in stabilizing the crystal lattice of various analogs. researchgate.netnih.gov

π–π Stacking and C—H⋯π Interactions: Aromatic rings in these structures frequently engage in π–π stacking. In the crystal of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, π–π interactions are observed between the centroids of pyridazine rings with a separation distance of 3.5904 (10) Å. nih.gov Another analog exhibits π–π interactions between phenyl and pyridazine rings at a distance of 3.4740 (13) Å. researchgate.net In addition to direct stacking, C—H⋯π contacts, where a hydrogen atom interacts with the face of an aromatic ring, are also observed, contributing to the formation of columnar structures. nih.goviucr.org

| Interaction Type | Description | Example Analog |

| N—H⋯O Hydrogen Bond | Forms centrosymmetric dimers. | 6-((E)-2-{4-[...]}ethenyl)-4,5-dihydropyridazin-3(2H)-one |

| N—H⋯N Hydrogen Bond | Creates dimers with R²₂(8) graph-set motifs. | 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine |

| π–π Stacking | Parallel displacement of pyridazine rings (3.5904 Å separation). | 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |

| C—H⋯π Contact | Links molecules into columns. | 6-((E)-2-{4-[...]}ethenyl)-4,5-dihydropyridazin-3(2H)-one |

| C—H⋯Cl Interaction | Links molecules into one-dimensional polymeric chains. | 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine |

| This table summarizes the key intermolecular interactions observed in the crystal structures of analogs. nih.govresearchgate.netnih.goviucr.orgresearchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 4 Methoxyphenyl Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-6-(4-methoxyphenyl)pyridazine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a thorough computational analysis.

Geometry Optimization: The initial focus of DFT calculations would be to determine the most stable three-dimensional conformation of the molecule. This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity between the pyridazine (B1198779) and phenyl rings and the orientation of the methoxy (B1213986) group.

Electronic Structure: Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The presence of electronegative chlorine and oxygen atoms, along with the aromatic rings, would create a complex and informative electronic landscape.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the electron-deficient pyridazine ring.

Table 2: Predicted FMO Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Note: The values in this table are illustrative and would need to be confirmed by specific FMO analysis for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate regions of negative, positive, and neutral electrostatic potential.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (typically colored blue) might be found around the hydrogen atoms.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

To perform a molecular docking study of this compound, a specific protein target would first need to be identified based on the known biological activities of similar pyridazine derivatives. The docking simulation would then predict the binding pose of the compound within the active site of the protein and estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. An MD simulation of this compound, either in solution or bound to a protein target, would reveal its conformational flexibility and the stability of its interactions.

If docked to a protein, an MD simulation could be used to assess the stability of the predicted binding pose. By simulating the movement of both the ligand and the protein over time, researchers can determine if the initial docking pose is maintained and can calculate the binding free energy with greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) Development for Pyridazine Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are instrumental in elucidating the structural features that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules.

The development of a robust QSAR model for pyridazine analogs typically involves the creation of a dataset of compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors is calculated, quantifying various aspects of its chemical structure. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and electronic (e.g., partial charges, dipole moment).

Subsequent statistical analysis, often employing techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to identify the descriptors that have the most significant impact on the observed biological activity. The resulting QSAR equation provides a quantitative measure of the relationship between these descriptors and the activity.

While specific QSAR studies exclusively focused on a series of this compound analogs are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to various classes of pyridazine and pyridazinone derivatives. These studies offer valuable insights into the structure-activity relationships within this heterocyclic scaffold.

For instance, research on different series of pyridazine analogs has demonstrated the importance of the nature and position of substituents on the pyridazine ring and any appended aryl rings. Modifications to these positions can influence key properties such as hydrophobicity, electronic distribution, and steric bulk, all of which can be critical determinants of biological activity.

A hypothetical QSAR study on a series of 3-Chloro-6-(substituted aryl)pyridazine analogs might explore how variations in the substituents on the phenyl ring affect a particular biological endpoint, such as inhibitory activity against a specific enzyme or receptor. The general structure for such a series would be:

In this hypothetical series, the 'R' group on the phenyl ring could be varied with different electron-donating or electron-withdrawing groups, as well as groups of varying size and hydrophobicity.

Table 1: Hypothetical Data for a QSAR Study of 3-Chloro-6-(substituted aryl)pyridazine Analogs

| Compound ID | R-Group | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Electronic Parameter (Hammett's σ) | Steric Parameter (Molar Refractivity) |

| 1 | 4-OCH3 | 1.2 | 3.1 | -0.27 | 7.87 |

| 2 | H | 5.8 | 2.8 | 0.00 | 1.03 |

| 3 | 4-Cl | 2.5 | 3.5 | 0.23 | 6.03 |

| 4 | 4-NO2 | 8.1 | 2.9 | 0.78 | 7.36 |

| 5 | 4-CH3 | 4.3 | 3.3 | -0.17 | 5.65 |

| 6 | 3-Cl | 3.1 | 3.6 | 0.37 | 6.03 |

| 7 | 3-OCH3 | 1.9 | 3.0 | 0.12 | 7.87 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

From such a dataset, a QSAR model could be developed. For example, an MLR equation might take the form:

pIC50 = β₀ + β₁(LogP) + β₂(σ) + β₃(MR)

Where:

pIC50 is the negative logarithm of the IC50 value.

LogP, σ, and MR are the molecular descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The interpretation of such a model could reveal, for instance, that higher hydrophobicity and the presence of an electron-donating group at the 4-position of the phenyl ring are favorable for the biological activity of this class of compounds. The statistical validity of the model would be assessed through various metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.

Ultimately, the development of QSAR models for analogs of this compound is a critical step in the rational design of new therapeutic agents, allowing for the prediction of the activity of novel compounds and a deeper understanding of their mechanism of action at a molecular level.

Biological Activity and Medicinal Chemistry Applications of Pyridazine Derivatives, with Emphasis on Analogs of 3 Chloro 6 4 Methoxyphenyl Pyridazine

In Vitro Pharmacological Screening and Efficacy Evaluation

In vitro assays are fundamental in the preliminary assessment of the therapeutic potential of novel chemical entities. For pyridazine (B1198779) derivatives, these evaluations have primarily centered on their cytotoxic, enzyme-inhibiting, and receptor-modulating effects.

The anticancer potential of pyridazine derivatives has been extensively evaluated using cell-based assays that measure growth inhibition and cytotoxicity against various human cancer cell lines.

A study investigating a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids found that some of these compounds displayed moderate to excellent growth inhibition against the murine P815 mastocytoma cell line. nih.gov Notably, one derivative, compound 5b , demonstrated significant cytotoxic activity with an IC₅₀ value of 0.40 µg/mL against this cell line. nih.gov Similarly, an evaluation of 15 pyridazine derivatives on human KB and HeLa cell lines identified six compounds with potent cytotoxic activity, exhibiting ED₅₀ values ranging from 0.025 to 1.1 µg/mL. nih.gov This study suggested that a halogen at the C-5 position is a key determinant of cytotoxic activity. nih.gov

Further research into newly synthesized pyridazine derivatives revealed significant cytotoxic activity against breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cell lines. scholarsresearchlibrary.com For instance, compounds 4 and 8 were most effective against the MCF-7 cell line, while compounds 5 and 13a showed the best results against the HePG2 cell line, and compound 10 was most active against HCT cells. scholarsresearchlibrary.com In another study, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives were assessed for their effects on liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. nih.gov Compounds 4g and 4i from this series showed inhibitory activity comparable to the standard drug, methotrexate (B535133). nih.gov

A particularly potent 3,6-disubstituted pyridazine derivative, designated as 9e , exhibited broad-spectrum growth inhibition against the NCI-60 panel of human cancer cell lines at a 10 µM concentration. nih.gov It showed remarkable inhibitory activity against renal cancer cell lines, including A498 (97.91%), CAKI-1 (82.70%), and RXF 393 (80.52%), as well as non-small cell lung cancer cell lines HOP-92 (91.51%) and EKVX (59.52%). nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyridazine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| Compound 5b | P815 (murine mastocytoma) | IC₅₀ | 0.40 µg/mL | nih.gov |

| Various | KB, HeLa | ED₅₀ | 0.025 - 1.1 µg/mL | nih.gov |

| Compound 9e | A498 (renal cancer) | % Inhibition | 97.91% | nih.gov |

| Compound 9e | HOP-92 (lung cancer) | % Inhibition | 91.51% | nih.gov |

| Compound 9e | MDA-MB-231/ATCC (breast cancer) | % Inhibition | 63.82% | nih.gov |

| Compound 4g | Various | - | Activity close to methotrexate | nih.gov |

| Compound 4i | Various | - | Activity close to methotrexate | nih.gov |

Pyridazine derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

One of the most significant targets identified for pyridazine analogs is c-Jun N-terminal kinase-1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family. nih.govacs.org A novel 3,6-disubstituted pyridazine, compound 9e , was found to downregulate JNK1 gene expression effectively. nih.govbue.edu.eg

Other studies have explored the inhibition of different enzymes. A series of pyridazine analogs were evaluated for their ability to inhibit α-amylase, an enzyme relevant to diabetes. researchgate.net Several tested compounds showed significant inhibitory activity, with compounds 8 and 12 being the most potent, with IC₅₀ values of 81.28±0.00 µM and 200.60±34.65 µM, respectively, compared to the standard acarbose. researchgate.net Additionally, pyridazine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), with some tricyclic analogs showing IC₅₀ values as low as 62 nM. mdpi.com Other research has demonstrated that certain pyridazine-based compounds can inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov

The interaction of pyridazine derivatives with cellular receptors is another crucial aspect of their pharmacological profile. Research has shown that specific analogs can bind with high affinity to important therapeutic targets.

A series of pyridazino[3,4-b]indoles were synthesized and found to have a high affinity for the benzodiazepine (B76468) receptor. nih.gov This finding highlights the potential of the pyridazine scaffold in developing agents that modulate the central nervous system. nih.gov

In a different therapeutic area, novel pyridazinone derivatives were developed as potent ligands for the cannabinoid receptor type 2 (CB₂R), a promising target for various diseases due to the lack of psychoactive effects associated with CB₁R ligands. nih.gov Two compounds, 2 and 22 , demonstrated high CB₂R affinity with Kᵢ values of 2.1 nM and 1.6 nM, respectively. nih.gov Functional assays further characterized these compounds as CB₂R inverse agonists. nih.gov

In Vivo Pharmacological Assessments and Disease Model Applications

The promising in vitro results of several pyridazine derivatives have led to their evaluation in in vivo animal models to assess their efficacy and therapeutic potential in a physiological context.

The potent JNK1 inhibitor, compound 9e , was investigated for its in vivo anticancer activity using an Ehrlich ascites carcinoma solid tumor model in animals. acs.orgbue.edu.eg The study reported a reduction in the mean tumor volume and the induction of necrosis in the tumors of treated groups, indicating significant antitumor efficacy. nih.govnih.gov

In another study, a novel pyrimido-pyridazine derivative, compound 2b , was evaluated in lymphoma-bearing mice. tandfonline.com The results showed that the compound significantly increased the lifespan of the mice and reduced tumor growth, demonstrating its potent in vivo antitumor activity. tandfonline.com

The anticonvulsant properties of pyridazine derivatives have also been confirmed in vivo. jocpr.com A series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) methods. jocpr.com Compounds 5a and 5b showed 100% protection in the MES model, while compound 5g exhibited excellent activity in the PTZ model, inhibiting 72.2% of convulsions. jocpr.com

Furthermore, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, compound 1b , which acts as a tubulin inhibitor, was shown to be highly effective in suppressing tumor growth in a B16-F10 mouse melanoma model without causing apparent toxicity. nih.gov

Elucidation of Biological Targets and Molecular Mechanisms of Action

Understanding the molecular mechanisms by which pyridazine derivatives exert their pharmacological effects is crucial for their development as targeted therapies. Research has focused on identifying the specific biological pathways and molecular targets modulated by these compounds.

JNK1 Pathway: The JNK signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, making it a key target in cancer therapy. acs.org Extensive investigation into the mechanism of compound 9e revealed its ability to act as a potent JNK1 pathway inhibitor. nih.govbue.edu.eg In vivo studies on tumor tissues showed that compound 9e was capable of downregulating JNK1 gene expression by 47.3%. nih.gov It also curbed the protein levels of its phosphorylated (active) form. acs.orgacs.org Consequently, this led to a reduction in the downstream targets of JNK1, namely the transcription factors c-Jun and c-Fos, which are crucial components of the AP-1 complex that drives cell proliferation. acs.org

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for anticancer drugs. nih.govnih.gov Several pyridazine and related heterocyclic derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.gov A series of diarylpyridines were synthesized, with compound 10t showing remarkable antiproliferative activity and potent inhibition of tubulin polymerization. nih.gov Cellular mechanism studies confirmed that compound 10t disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine analogs 1a and 1b were confirmed through crystal structure analysis to bind directly to the colchicine site on tubulin, effectively inhibiting its polymerization and inducing G2/M cell cycle arrest. nih.gov

Investigation of Selective Biological Interactions

The selectivity of pyridazine derivatives for their biological targets is a critical aspect of their therapeutic potential. For instance, certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govbohrium.com This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net

Molecular docking studies have been instrumental in elucidating the structural features that govern the selective inhibition of enzymes like COX-1 and COX-2 by pyridazine derivatives. For example, the ring closing of a 2-pyridone pattern was shown to convert a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor, providing insights into the structural determinants of selectivity. rsc.org

In the context of anticancer activity, the selectivity of pyridazine-based compounds for tumor cells over normal cells is a key area of investigation. For example, the N-phenyl triazinone derivative 9 demonstrated a selective cytotoxic effect on HepG2 tumor cells compared to the normal liver cell line HL-7702. nih.gov Similarly, some bis-pyridazinone derivatives have shown selective anticancer activity against specific cancer cell lines, such as non-small cell lung cancer. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the rational design of more potent and selective pyridazine-based therapeutic agents. nih.govnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity and physicochemical properties.

For example, in the development of anti-inflammatory pyridazine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridazine ring significantly influence their COX inhibitory activity and selectivity. nih.govbohrium.com

In the realm of anticancer agents, SAR studies on pyridazine derivatives have identified key structural features required for potent cytotoxicity against various cancer cell lines. mdpi.comjst.go.jp For instance, studies on 3,6-disubstituted pyridazine derivatives revealed that specific substitutions can enhance their anticancer activity. acs.org Similarly, for imidazo[1,2-b]pyridazine (B131497) derivatives, SAR has guided the optimization of their inhibitory activity against protein kinases. nih.gov The substitution pattern on the pyridazine ring has also been shown to be crucial for the quorum sensing inhibitory activity of certain derivatives. researchgate.net

Therapeutic Potential of Pyridazine-Based Compounds

The diverse pharmacological activities of pyridazine derivatives have positioned them as promising candidates for the development of new therapeutic agents for a range of diseases. acs.orgresearchgate.net

Pyridazine derivatives have emerged as a significant class of compounds with potent anticancer activity. acs.orgnih.govjst.go.jp Their mechanisms of action are varied and often involve the inhibition of key signaling pathways implicated in cancer progression, such as the JNK pathway. acs.org Several pyridazine-containing compounds are currently in clinical use for cancer treatment, including tyrosine kinase inhibitors like Ensartinib and Ponatinib. acs.org

The antitumorigenic effects of pyridazine derivatives are often attributed to their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Certain pyridazinone derivatives have been shown to inhibit proangiogenic cytokines, such as TNFα, VEGF, and FGFb. nih.gov

The table below summarizes the anticancer activity of selected pyridazine derivatives.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 3,6-Disubstituted Pyridazines | JNK1 Pathway Inhibition | NCI-60 Panel | Compound 9e showed significant growth inhibition. | acs.org |

| Pyridazine-containing compounds | VEGFR Kinase Inhibition | HCT-116 (Colon), MCF-7 (Breast) | Compounds 4a, 4b, 6a, and 6b showed activity comparable to imatinib. | jst.go.jp |

| Bis-pyridazinones | Cytotoxic Activity | Non-small cell lung cancer (HOP 92, NCI-H226), CNC cancer (SNB-75), Renal cancer (A498, UO-31) | Active against several cancer cell lines with growth inhibition between 50-80 mM. | mdpi.com |

| 4-Chloro-pyridazin-3(2H)-ones | Antiangiogenic | HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia) | Compounds 4g and 4i showed inhibitory activity close to methotrexate and potent antiangiogenic effects. | nih.gov |

| N-phenyl triazinone | Cytotoxic Activity | HepG2 (Hepatocellular carcinoma) | Compound 9 exhibited good cytotoxic potency with an IC50 of 29.07 μM against HepG2 and was selective over normal liver cells. | nih.gov |

Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.govbohrium.com Their primary mechanism of anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov Some derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin, with the added benefit of a better safety profile regarding gastric ulceration. nih.gov

The table below presents data on the anti-inflammatory activity of specific pyridazine derivatives.

| Compound | Anti-inflammatory Activity | COX Inhibition | Ulcerogenic Properties | Reference(s) |

| Compound 4a | More potent than indomethacin | Potent and selective COX-2 inhibitor | Safe gastric profile | nih.gov |

| Compound 9d | More potent than indomethacin | Potent and selective COX-2 inhibitor | Safe gastric profile | nih.gov |

| Compound 7c | 82% inhibition of ear edema | Dual COX-1/COX-2 inhibitor | Not specified | rsc.org |

The pyridazine scaffold is a constituent of various compounds exhibiting broad-spectrum antimicrobial and antifungal activities. researchgate.netmedwinpublishers.comresearchgate.net Researchers have synthesized numerous pyridazine derivatives and evaluated their efficacy against a range of bacterial and fungal strains. researchgate.netresearchgate.netnih.gov

For instance, certain chloro-derivatives of pyridazine have demonstrated strong antibacterial activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than that of chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net In some studies, fused pyrazolo-pyridazine derivatives have shown significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.com

The antifungal potential of pyridazine derivatives has also been explored. While some studies reported no significant antifungal activity for certain new pyridazines, researchgate.net others have identified compounds with potent antifungal effects. For example, specific pyrazolo-pyridazine derivatives exhibited strong activity against various pathogenic fungi. medwinpublishers.com

The table below highlights the antimicrobial and antifungal activity of selected pyridazine derivatives.

| Compound/Derivative Class | Target Organism(s) | Activity | Reference(s) |

| Chloro-derivatives of Pyridazine | E. coli, P. aeruginosa, S. marcescens (Gram-negative bacteria) | MICs (0.892–3.744 mg/mL) lower than chloramphenicol | researchgate.net |

| Pyrazolo-pyridazine derivatives (e.g., 4i, 4'f, 4''d, 4''e, 4''f) | Gram-positive and Gram-negative bacteria | Significant antibacterial action | medwinpublishers.com |

| Pyrazolo-pyridazine derivatives (e.g., 4f, 4'c, 4''c, 4''d) | Pathogenic fungi | Potent antifungal activity | medwinpublishers.com |

| Compound 23 | Candida albicans, Aspergillus niger | Significant antimicrobial activity (MIC = 1.04 × 10−2 µM/ml) | researchgate.net |

The exploration of pyridazine derivatives has extended to their potential as antiviral and antiparasitic agents. researchgate.netnih.govresearchgate.net Research has demonstrated the antiviral activity of certain pyridazine compounds against various viruses, including the Hepatitis A virus (HAV). researchgate.netdntb.gov.ua For example, a study on newly synthesized pyridazine derivatives identified a dihydropyridazino[4,3-e] acs.orgnih.govresearchgate.nettriazine-3(4H)-thione derivative (compound 10) as having the highest effect against HAV. researchgate.net

While the provided information primarily focuses on antiviral activity, the broad biological profile of pyridazines suggests their potential as antiparasitic agents is also an area of scientific inquiry.

Cardiovascular and Cardiotonic Applications

The pyridazine nucleus is a significant scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potent effects on the cardiovascular system. researchgate.netscholarsresearchlibrary.com Certain analogs of 3-Chloro-6-(4-methoxyphenyl)pyridazine have been investigated for their potential as cardiotonic agents, primarily for the management of congestive heart failure. researchgate.netnih.gov These compounds often exert their effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE-III, which is found in cardiac and vascular smooth muscle. researchgate.netnih.gov Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation. researchgate.net

A notable group of pyridazine derivatives with cardiotonic properties are the 6-substituted-3(2H)-pyridazinones. Research has shown that 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives can act as effective cardiotonic agents. The substitution pattern on the 6-phenyl ring is crucial for activity, with a substituted amino group at the para-position being associated with potent dual inotropic and vasodilatory actions. researchgate.net

Several specific pyridazinone derivatives have been highlighted for their cardiotonic effects. For instance, some 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been synthesized and evaluated for their positive inotropic activity. nih.gov Specifically, the 1H-imidazol-4-yl regioisomers demonstrated potent positive inotropic effects, which were linked to their ability to inhibit cardiac phosphodiesterase fraction III. nih.gov

Furthermore, compounds such as Bemoradan, a 6-(3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methyl-pyridazin-3-one, have been identified as selective PDE-III inhibitors with strong inotropic and vasodilator properties, making them suitable for the treatment of congestive heart failure. researchgate.net Another example is KF15232, a 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, which has demonstrated a powerful cardiotonic effect with a Ca2+-sensitizing mechanism. researchgate.net

The following table summarizes key pyridazine derivatives and their cardiovascular and cardiotonic activities:

| Compound/Derivative Class | Specific Example(s) | Mechanism of Action | Observed Effect |

| 6-substituted-3(2H)-pyridazinones | 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives | - | Cardiotonic agents |

| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | 1H-imidazol-4-yl regioisomers | Inhibition of cardiac phosphodiesterase fraction III | Potent positive inotropic agents |

| 6-Benzoxazinylpyridazin-3-ones | Bemoradan | Selective PDE-III inhibitor | Strong inotropic and vasodilator effects |

| 6-Quinazolinyl-4,5-dihydro-3(2H)-pyridazinones | KF15232 | Ca2+-sensitizing effect | Powerful cardiotonic effect |

Herbicidal and Agrochemical Applications

The pyridazine structural motif is also of significant interest in the field of agrochemicals, with numerous derivatives exhibiting potent herbicidal and other plant growth regulating effects. researchgate.netscholarsresearchlibrary.com The initial discovery of some pyridazine-based compounds as herbicides has led to broader investigations into their agrochemical potential, revealing activities as insecticides and plant virucides as well. nih.govbibliomed.org

A key area of application for pyridazine derivatives is as bleaching herbicides. These compounds often target and inhibit the phytoene (B131915) desaturase (PDS) enzyme, which is a critical component in the biosynthesis of carotenoids. acs.org Carotenoids protect chlorophyll (B73375) from photooxidation, and their inhibition leads to the characteristic bleaching of plant tissues. Norflurazon is a commercially available pyridazine herbicide that functions through this mechanism. acs.org

Research into novel pyridazine herbicides has focused on synthesizing analogs with improved efficacy and a broader spectrum of activity. For example, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities in greenhouse tests. nih.gov Structure-activity relationship (SAR) studies revealed that a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were crucial for high herbicidal activity. nih.gov

In another study, a scaffold-hopping strategy based on the herbicide diflufenican (B1670562) led to the design and synthesis of new pyridazine derivatives targeting PDS. acs.org The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide demonstrated significant pre-emergence herbicidal activity against various weeds, with the 6-chloro substitution on the pyridazine ring being identified as a key group for post-emergence activity. acs.org

Interestingly, optimization studies on compounds originally intended as herbicides have led to the discovery of pyridazine derivatives with potent insecticidal properties. nih.gov A series of [6-(3-pyridyl)pyridazin-3-yl]amides were found to be effective against aphids, demonstrating that modifications to the pyridazine scaffold can lead to diverse biological activities relevant to agriculture. nih.gov

The following table provides an overview of pyridazine derivatives and their agrochemical applications:

| Derivative Class | Specific Example(s) | Target/Mechanism of Action | Application |

| 4-(3-Trifluoromethylphenyl)pyridazines | 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Bleaching and herbicidal activities | Herbicides |

| Pyridazine-4-carboxamides | 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Phytoene desaturase (PDS) inhibition | Pre- and post-emergence herbicide |

| [6-(3-pyridyl)pyridazin-3-yl]amides | - | - | Insecticides (aphicidal) |

| 3-Phenoxypyridazines | 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazines | - | Pre-emergence herbicides |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Pyridazine (B1198779) Scaffolds

The quest for novel pyridazine derivatives with enhanced biological activity and optimized physicochemical properties is driving innovation in synthetic chemistry. Researchers are actively exploring new methodologies to construct and functionalize the pyridazine core, aiming for greater efficiency, diversity, and control over the final molecular architecture.

A significant focus lies in the development of novel synthetic routes that offer access to previously inaccessible or difficult-to-synthesize pyridazine scaffolds. acs.org This includes the exploration of one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. rasayanjournal.co.in For instance, new strategies for the synthesis of fused pyridazine systems, such as pyridopyridazines, are of particular interest due to their diverse pharmacological activities, including antitumor and anti-inflammatory properties. scirp.orgbenthamdirect.comrsc.org These fused systems offer a rigid framework that can be strategically decorated with various functional groups to modulate their interaction with biological targets.

Furthermore, chemists are investigating "skeletal editing" techniques to directly convert more readily available heterocycles, like pyridines, into pyridazines. nih.gov This approach, which involves a single-atom replacement in the ring structure, could significantly expand the accessible chemical space for pyridazine-based drug discovery. nih.gov The development of such innovative synthetic strategies is crucial for generating a diverse library of pyridazine analogs for biological screening.

Recent research has also highlighted the potential of pyridazine derivatives in various therapeutic areas. For example, novel pyridazine-based compounds have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govasu.edu.eg Other studies have focused on developing pyridazine derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer and inflammatory diseases. acs.org The design of these next-generation scaffolds often involves a combination of traditional medicinal chemistry principles and modern computational approaches to predict and optimize their biological activity.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of pyridazine-based drugs. ijettjournal.orgaccscience.com These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency than traditional methods. ijettjournal.orgnih.gov

One of the key applications of AI in this context is in the prediction of the physicochemical and biological properties of novel pyridazine derivatives. nih.gov By training ML models on existing data, researchers can predict properties such as solubility, toxicity, and binding affinity to specific biological targets. nih.govresearchgate.netnih.gov This allows for the in silico screening of large virtual libraries of pyridazine compounds, prioritizing those with the most favorable characteristics for synthesis and experimental testing. nih.gov

AI and ML are also being employed in de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov These generative models can explore a vast chemical space to propose novel pyridazine scaffolds that are optimized for a particular biological target. accscience.com For instance, AI can be used to design pyridazine-based inhibitors with high selectivity and potency, as demonstrated in the development of inhibitors for the Trypanosoma cruzi proteasome. nih.gov

Furthermore, AI can assist in lead optimization by predicting how structural modifications to a pyridazine scaffold will affect its activity and other drug-like properties. nih.gov This iterative process of design, prediction, and synthesis can significantly accelerate the development of clinical candidates. The use of AI in predicting drug-drug interactions and potential adverse effects is another crucial area that can enhance the safety profile of new pyridazine-based therapeutics. nih.gov

The application of quantitative structure-activity relationship (QSAR) models, a well-established ML technique, allows for the correlation of the chemical structure of pyridazine derivatives with their biological activity. youtube.com This helps in understanding the key molecular features responsible for a compound's efficacy and provides valuable insights for the design of more potent analogs. youtube.com

Translational Research Opportunities for Pyridazine-Based Therapeutic Candidates

The unique structural and chemical properties of the pyridazine nucleus have led to its incorporation into a number of clinically evaluated and approved drugs, highlighting the significant translational potential of this scaffold. nih.gov The journey from a promising laboratory compound to a clinically effective therapeutic is a long and complex one, but several pyridazine-based candidates are showing promise in preclinical and clinical development. nih.gov

A notable example of a pyridazine-containing drug is Ensartinib, an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. nih.govacs.org Other pyridazine derivatives in clinical development include the androgen receptor degrader ARV-110 and the mRNA splicing modulator branaplam. nih.gov These examples underscore the diverse therapeutic applications of the pyridazine scaffold.

The development of novel pyridazine derivatives targeting various diseases continues to be an active area of research. For instance, pyridazine-based compounds have been investigated for their potential as anti-cancer agents, targeting pathways such as glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). nih.gov The structure-activity relationship (SAR) studies of these compounds provide crucial information for optimizing their efficacy and selectivity. nih.govresearchgate.net

Furthermore, pyridazine derivatives have been explored for their activity against infectious diseases. Research into pyridazinone derivatives as inhibitors of the Trypanosoma cruzi proteasome for the treatment of Chagas disease demonstrates the potential of this scaffold in addressing neglected tropical diseases. nih.gov Additionally, some pyridazine derivatives have been evaluated for their antiviral activity, including against Hepatitis A virus (HAV). nih.gov

The successful translation of these research findings into clinical applications will depend on rigorous preclinical and clinical evaluation. This includes detailed studies on their pharmacokinetic and pharmacodynamic properties, as well as their safety and efficacy in relevant disease models.

Sustainable and Scalable Synthetic Methodologies for Pyridazine Compounds

In line with the growing emphasis on green chemistry, the development of sustainable and scalable synthetic methodologies for pyridazine compounds is a critical area of future research. The goal is to create manufacturing processes that are not only efficient and cost-effective but also minimize environmental impact. rasayanjournal.co.in

A key focus is the use of greener reaction conditions and reagents. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.orgresearchgate.net Solvent-free or "neat" reaction conditions, as well as the use of more environmentally benign solvents, are also being investigated to reduce waste and toxicity. rasayanjournal.co.inresearchgate.net

Catalysis plays a crucial role in developing sustainable synthetic routes. The use of reusable heterogeneous catalysts can simplify product purification and reduce waste streams. researchgate.net Metal-free catalytic systems are also gaining attention as they avoid the environmental and economic issues associated with heavy metal catalysts. organic-chemistry.org For example, metal-free protocols for the synthesis of pyridazine derivatives have been developed that offer a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org

Multicomponent reactions (MCRs) are another powerful tool in green chemistry, as they allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in The development of novel MCRs for the synthesis of pyridazine derivatives is an active area of research.

Furthermore, flow chemistry is emerging as a promising technology for the scalable and sustainable production of pyridazines. acs.org Flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes.

The principles of green chemistry are being applied to various synthetic strategies for pyridazines, including the synthesis of pyridazine derivatives from 1,3-diketones and the use of aza-Diels-Alder reactions. acs.orgorganic-chemistry.org By embracing these sustainable practices, the chemical community can ensure that the production of valuable pyridazine-based compounds is conducted in an environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.